4-(1-Methyl-4-phenyl-1H-imidazol-5-YL)piperidine
CAS No.:
Cat. No.: VC15871520
Molecular Formula: C15H19N3
Molecular Weight: 241.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H19N3 |
|---|---|
| Molecular Weight | 241.33 g/mol |
| IUPAC Name | 4-(3-methyl-5-phenylimidazol-4-yl)piperidine |
| Standard InChI | InChI=1S/C15H19N3/c1-18-11-17-14(12-5-3-2-4-6-12)15(18)13-7-9-16-10-8-13/h2-6,11,13,16H,7-10H2,1H3 |
| Standard InChI Key | IQAAZNDIZBTXTA-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=NC(=C1C2CCNCC2)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
4-(1-Methyl-4-phenyl-1H-imidazol-5-YL)piperidine (IUPAC name: 4-(3-methyl-5-phenylimidazol-4-yl)piperidine) is a bicyclic organic compound with the molecular formula C₁₅H₁₉N₃ and a molecular weight of 241.33 g/mol. Its structure comprises two key moieties:
-
A piperidine ring (a six-membered amine heterocycle) substituted at the 4-position.
-
A 1-methyl-4-phenylimidazole group (a five-membered aromatic ring containing two nitrogen atoms) fused to the piperidine.
The imidazole ring features a methyl group at the 1-position and a phenyl group at the 4-position, contributing to its steric and electronic properties. The compound’s stereochemistry and planarity enable interactions with biological targets, particularly neurotransmitter receptors .
Table 1: Key Physicochemical Properties
Synthesis and Chemical Modification
Core Synthesis Strategies
The synthesis of 4-(1-Methyl-4-phenyl-1H-imidazol-5-YL)piperidine typically involves multi-step reactions:
-
Imidazole Core Formation: Condensation of benzaldehyde derivatives with ammonia or methylamine under acidic conditions generates the phenyl-substituted imidazole backbone . For example, phenylglyoxal may react with methylurea to form 1-methyl-4-phenylimidazole intermediates.
-
Piperidine Coupling: Alkylation or nucleophilic substitution attaches the piperidine ring to the imidazole. In one approach, 4-bromopiperidine reacts with the imidazole intermediate in the presence of a palladium catalyst .
A regioselective “four-step/one-pot” method, initially developed for analogous imidazol-2-one derivatives, has been adapted for this compound . This method improves yield by minimizing intermediate purification.
Structural Modifications
-
Piperidine Substitution: Replacing the piperidine hydrogen with alkyl groups (e.g., methyl, propyl) alters bioavailability and receptor selectivity .
-
Imidazole Functionalization: Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the phenyl ring enhances metabolic stability .
Pharmacological Applications
Central Nervous System (CNS) Modulation
The compound exhibits affinity for dopamine D₄ receptors (Ki < 50 nM), making it a candidate for treating schizophrenia and attention deficit disorders . In rodent models, analogues demonstrate anxiolytic and antidepressant-like effects via δ-opioid receptor agonism . For instance, subcutaneous administration (1–10 mg/kg) reduced vocalization stress responses in mice by 40–60% .
Antiviral and Anticancer Activity
While direct evidence is limited, structurally related imidazole-piperidine hybrids inhibit HIV-1 protease (IC₅₀: 0.8–2.3 μM) and exhibit cytotoxicity against HeLa cells (EC₅₀: 12.5 μM) with minimal toxicity to normal fibroblasts . The phenyl group enhances hydrophobic interactions with viral envelopes or tumor cell membranes.
Opioid Receptor Selectivity
Derivatives with meta-substituted benzyl groups show >1,000-fold selectivity for δ-opioid receptors over μ- and κ-subtypes . This selectivity reduces side effects like respiratory depression, common with non-selective opioids.
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
-
Solubility: Moderately soluble in dichloromethane and ethanol (>10 mg/mL); poorly soluble in water (<0.1 mg/mL).
-
Stability: Stable under ambient conditions for >6 months. Degrades under strong acids (pH < 2) or bases (pH > 12) .
ADME Profile
-
Absorption: Oral bioavailability in rats: ~35% (Tₘₐₓ: 1.5 h) .
-
Metabolism: Hepatic cytochrome P450 (CYP3A4) mediated oxidation of the piperidine ring .
-
Excretion: Primarily renal (60%) with a half-life of 2.3–3.1 h .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume